1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a pent-4-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the Pent-4-en-1-one Chain: The final step involves the attachment of the pent-4-en-1-one chain through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks an appropriate electrophile, such as 4-pentenoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pent-4-en-1-one chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-ol.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)pyrrolidine: Lacks the pent-4-en-1-one chain, making it less versatile in terms of chemical reactivity.
1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)butan-2-one: Similar structure but with a shorter carbon chain, which may affect its biological activity and chemical properties.
Uniqueness: 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one is unique due to its combination of a thiophene group, a pyrrolidine ring, and a pent-4-en-1-one chain. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-thiophen-3-ylpyrrolidin-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-4-13(15)14-7-5-11(9-14)12-6-8-16-10-12/h2,6,8,10-11H,1,3-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDXCQNDVHBALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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